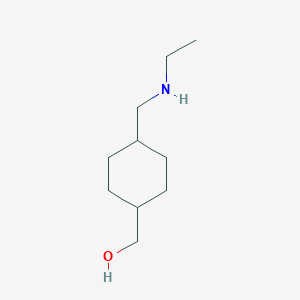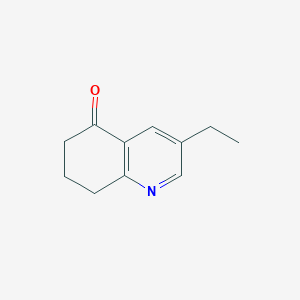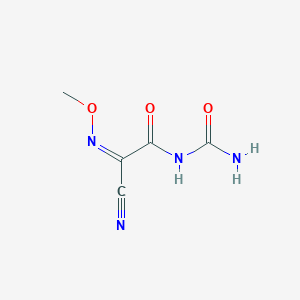
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with 2-methyl-1,3-diaminopropane under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
Ethyl 4-oxo-1-piperidinecarboxylate: Similar structure but with a piperidine ring.
Pyrrolidine-2-one: Lacks the ester group and has different reactivity.
Proline derivatives: Naturally occurring amino acids with a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)9-5-7(10)4-6(9)2/h6H,3-5H2,1-2H3 |
InChI Key |
GGKLUWZMFUYGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=O)CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)




